10-Hydroxyheyneanine
Description
10-Hydroxyheyneanine is a monoterpenoid indole alkaloid isolated from plant species within the Tabernaemontana genus, such as T. ventricosa and T. corymbosa, as well as Ervatamia heyneana (海南狗牙花) . Structurally, it belongs to the iboga-type alkaloid family, characterized by a bicyclic framework fused to an indole moiety. The compound is distinguished by a hydroxyl group at the 10th position of its carbon skeleton, a modification that likely influences its physicochemical properties and biological activity .
This compound is frequently identified alongside other alkaloids in phytochemical studies, such as coronaridine, voacangine, and ibogamine, suggesting shared biosynthetic pathways.
Properties
CAS No. |
77795-14-3 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1S,15R,17R,18S)-7-hydroxy-17-[(1S)-1-hydroxyethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-11(24)15-7-12-9-21(20(26)27-2)18-14(5-6-23(10-12)19(15)21)16-8-13(25)3-4-17(16)22-18/h3-4,8,11-12,15,19,22,24-25H,5-7,9-10H2,1-2H3/t11-,12+,15-,19-,21+/m0/s1 |
InChI Key |
IEUHGCGGKJVFFN-PXIICCPISA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC)O |
Canonical SMILES |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyheyneanine typically involves the isolation from natural sources, such as the leaves of Tabernaemontana species . The isolation process includes extraction with organic solvents followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained through natural extraction. advancements in synthetic organic chemistry may lead to more efficient synthetic routes in the future.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyheyneanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dihydroxylated products, while reduction can lead to the formation of reduced indole derivatives .
Scientific Research Applications
10-Hydroxyheyneanine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of indole alkaloids.
Industry: While its industrial applications are limited, the compound’s unique properties may lead to future uses in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 10-Hydroxyheyneanine involves its interaction with various molecular targets and pathways. The compound exerts its effects by scavenging free radicals, thereby reducing oxidative stress . Additionally, it inhibits inflammatory pathways, which contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Alkaloids
Structural Comparisons
The following table summarizes key structural and functional differences between 10-Hydroxyheyneanine and related alkaloids:
| Compound | Molecular Formula* | Core Structure | Key Substituents | Natural Sources |
|---|---|---|---|---|
| This compound | C₂₁H₂₆N₂O₂ | Iboga-type | -OH at C10 | T. ventricosa, E. heyneana |
| Heyneanine | C₂₁H₂₆N₂O | Iboga-type | Lacks -OH at C10 | E. heyneana |
| Coronaridine | C₂₁H₂₆N₂O₂ | Iboga-type | -OCH₃ at C10 (hypothesized) | T. corymbosa, E. heyneana |
| 10-Hydroxycoronaridine | C₂₁H₂₆N₂O₃ | Iboga-type | -OH at C10, additional oxygen | T. ventricosa |
| Ibogamine | C₂₀H₂₆N₂O | Iboga-type | No oxygenated substituents at C10 | T. corymbosa |
*Molecular formulas are inferred based on structural analogs and naming conventions.
Key Observations:
- Hydroxylation at C10: The hydroxyl group in this compound differentiates it from non-hydroxylated analogs like heyneanine and ibogamine. This modification may enhance polarity, affecting solubility and receptor interactions .
- Comparison with Coronaridine Derivatives : Coronaridine and its hydroxylated derivative, 10-Hydroxycoronaridine, share structural similarities with this compound but differ in substituent patterns. Coronaridine is hypothesized to have a methoxy group at C10, while 10-Hydroxycoronaridine includes an additional oxygen atom .
- Biosynthetic Relationships : These compounds likely originate from common precursors in the iboga alkaloid pathway, with post-modifications (e.g., hydroxylation, methylation) driving structural diversity .
Challenges in Comparative Studies
- Structural Variability: Minor substituent changes (e.g., -OH vs. -OCH₃) complicate direct comparisons of bioactivity. Advanced techniques like NMR crystallography (as seen in phenothiazine studies ) could resolve these ambiguities.
- Source-Dependent Composition : Alkaloid profiles vary significantly between plant tissues and species. For example, T. ventricosa stem bark contains this compound, while leaves prioritize voacangine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
